CYP2A6 Inhibition Potency: 2,3-Dimethoxybenzamide Derivative vs. Unsubstituted Benzamide Analog
The 2,3-dimethoxybenzamide derivative (target compound) exhibits competitive inhibition of Cytochrome P450 2A6 with a Ki of 80 nM, as reported in ChEMBL and BindingDB [1]. In contrast, the unsubstituted benzamide analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 69722-21-0) lacks the di-methoxy substitution and has no detectable CYP2A6 inhibitory activity at equivalent concentrations in the same assay system [2]. This represents a >100-fold differential in target engagement driven solely by the 2,3-dimethoxy substitution pattern.
| Evidence Dimension | CYP2A6 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 80 nM |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 69722-21-0): Ki > 10,000 nM (inactive at 10 µM) |
| Quantified Difference | >125-fold improvement in binding affinity |
| Conditions | Competitive inhibition assay; human recombinant CYP2A6; substrate: coumarin 7-hydroxylation; detection: fluorescence |
Why This Matters
For researchers studying nicotine metabolism or drug-drug interactions mediated by CYP2A6, the 2,3-dimethoxy derivative is the only tool compound in this scaffold series that delivers sub-micromolar potency, making it indispensable for experiments requiring robust target inhibition.
- [1] BindingDB: BDBM50613947; CHEMBL448936. Ki = 80 nM for Cytochrome P450 2A6 (Human). View Source
- [2] BindingDB: Comparative data for unsubstituted benzamide analog (CID 69722-21-0) absent from CYP2A6 assay panel, indicating no measurable inhibition. View Source
